molecular formula C14H23NO4 B2505568 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid CAS No. 2361644-64-4

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid

Cat. No.: B2505568
CAS No.: 2361644-64-4
M. Wt: 269.341
InChI Key: SIIZVOBWEZSYCX-UHFFFAOYSA-N
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Description

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[322]nonane-6-carboxylic acid is a heterocyclic compound with a nitrogen hetero-atom It is known for its unique bicyclic structure, which includes a nonane ring fused with an azabicyclo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid typically involves multiple steps. One common method includes the protection of the nitrogen atom using a tert-butoxycarbonyl (Boc) group, followed by cyclization reactions to form the bicyclic structure. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
  • 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Uniqueness

Compared to similar compounds, 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid is unique due to its larger bicyclic structure, which can confer different chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(6-9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIZVOBWEZSYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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